molecular formula C22H24FN3O4S2 B2833271 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one CAS No. 897479-15-1

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one

Cat. No.: B2833271
CAS No.: 897479-15-1
M. Wt: 477.57
InChI Key: GXHDNVFTPZATHL-UHFFFAOYSA-N
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Description

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one is a complex organic compound that features a combination of ethoxybenzo[d]thiazole, piperazine, and fluorophenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Ethoxybenzo[d]thiazole Intermediate: This step involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophenol to yield the ethoxybenzo[d]thiazole intermediate.

    Piperazine Derivatization: The ethoxybenzo[d]thiazole intermediate is then reacted with piperazine under suitable conditions to form the piperazinyl derivative.

    Sulfonylation: The final step involves the reaction of the piperazinyl derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The ethoxybenzo[d]thiazole and piperazine moieties are particularly important for binding interactions, while the fluorophenylsulfonyl group can enhance the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy]-1H-quinolin-2-one: This compound shares the piperazine and benzo[b]thiophene moieties but differs in its quinoline structure.

    4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: This compound features a piperazine and benzoic acid structure but lacks the thiazole and sulfonyl groups.

Uniqueness

1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one is unique due to its combination of ethoxybenzo[d]thiazole, piperazine, and fluorophenylsulfonyl groups, which confer specific chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry, biology, and material science.

Properties

IUPAC Name

1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S2/c1-2-30-18-4-3-5-19-21(18)24-22(31-19)26-13-11-25(12-14-26)20(27)10-15-32(28,29)17-8-6-16(23)7-9-17/h3-9H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHDNVFTPZATHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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